molecular formula C7H10N2 B079904 4-(2-Aminoethyl)pyridine CAS No. 13258-63-4

4-(2-Aminoethyl)pyridine

Cat. No. B079904
Key on ui cas rn: 13258-63-4
M. Wt: 122.17 g/mol
InChI Key: IDLHTECVNDEOIY-UHFFFAOYSA-N
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Patent
US05821241

Procedure details

A solution of NH4Cl in 200 ml of H2O was placed in a 1L Flask. 4-Vinyl pyridine (56.4 ml, 0.52 mol) was added along with 150 ml CH3 OH and on the mixture heated at 60° for 18 h. The reaction solution was cooled to 0° in an ice bath and made basic by the addition of 30% NaOH. The basic solution was extracted with CH2Cl2 (5×100 ml) and the pooled extracts dried, then evaporated. Vacuum distillation of the residue afforded 12-1 as a colorless liquid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
56.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CH3 OH
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH4+:1].[Cl-].[CH:3]([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)=[CH2:4].[OH-].[Na+]>O>[N:8]1[CH:9]=[CH:10][C:5]([CH2:3][CH2:4][NH2:1])=[CH:6][CH:7]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Two
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
56.4 mL
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Name
CH3 OH
Quantity
150 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The basic solution was extracted with CH2Cl2 (5×100 ml)
CUSTOM
Type
CUSTOM
Details
the pooled extracts dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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